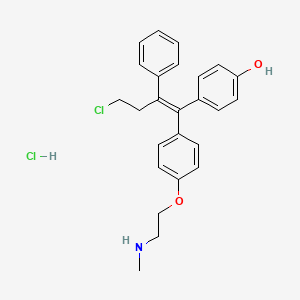
Progesterone-3-biotinyl Photoaffinity Probe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Progesterone 3-biotinyl photoaffinity probe consists of active progesterone, a diazirine-UV (312 nm)-sensitive moiety, and a biotin tag. When activated by light, it binds covalently to its target and, thus, can be used to detect and observe the interaction of progesterone with target proteins. This probe has been used to help characterize the role of the human sperm progesterone receptor in male fertility.
Applications De Recherche Scientifique
Photoaffinity Labeling in Structural Biology
Photoaffinity Labeling Techniques : Photoaffinity labeling is a vital technique in structural biology, involving photoreactive groups like arylazide, benzophenone, and 3-(trifluoromethyl)-3-phenyldiazirine. It is used for elucidating drug targets, transport processes, and stereochemistry in biological systems, such as G-protein-coupled receptors and nicotinic acetylcholine receptors (Vodovozova, 2007).
Probes for Biological Membranes : Photoaffinity probes like ganglioside and phospholipid have been instrumental in studying biological membranes. These probes help in understanding membrane dynamics and interactions at a molecular level (Vodovozova, 2007).
Application in Protein Interactions
Identifying Protein Complexes : Progesterone receptor membrane component-1 (PGRMC1) was identified using a photoaffinity probe as the sigma-2 receptor binding site, a significant biomarker for tumor cell proliferation (Xu et al., 2011).
Studying Enzyme Interactions : In yeast proteomics, photoaffinity probes have been used to profile interactions of isoprenoid chains with various proteins, highlighting diverse catalytic activities in biological processes (Tian et al., 2008).
Development of Specific Probes
Bifunctional Benzophenone Probes : Development of bifunctional benzophenone probes for glycoside substrates demonstrates the versatility of photoaffinity probes in studying specific protein-ligand interactions (Qvit et al., 2008).
Novel Biotinylated Probes : The synthesis of novel probes with biotinylated diazirine has improved the efficiency and reliability of photoaffinity labeling, particularly for identifying receptor proteins and their binding sites (Park et al., 2005).
Clinical and Biological Applications
VEGF Receptor Tyrosine Kinases : Novel biotin-tagged photoaffinity probes have been evaluated for inhibiting VEGF receptor tyrosine kinases, a significant target in cancer research (Han et al., 2006).
Progesterone Immunosensor Development : A progesterone immunosensor based on thionine-graphene oxide composites and biotin-streptavidin system shows the potential for simple and cost-effective monitoring of progesterone levels (Dong et al., 2017).
Propriétés
Nom du produit |
Progesterone-3-biotinyl Photoaffinity Probe |
|---|---|
Formule moléculaire |
C51H71F3N8O9S |
Poids moléculaire |
1029.2 |
InChI |
InChI=1S/C51H71F3N8O9S/c1-31(63)37-13-14-38-35-11-9-32-27-34(15-17-48(32,2)39(35)16-18-49(37,38)3)60-71-29-44(65)55-19-6-20-57-46(66)36-12-10-33(50(61-62-50)51(52,53)54)28-41(36)70-26-25-69-24-23-68-22-21-56-43(64)8-5-4-7-42-45-40(30-72-42)58-47(67)5 |
Clé InChI |
MFRNVJFMJXGWKC-DVGWBYOFSA-N |
SMILES |
O=C1NC2C(CCCCC(NCCOCCOCCOC3=C(C(NCCCNC(CO/N=C4CC[C@@](C(CC[C@@]5(C)C6CCC5C(C)=O)C6CC7)(C)C7=C4)=O)=O)C=CC(C8(N=N8)C(F)(F)F)=C3)=O)SCC2N1 |
Synonymes |
P4; P4 Binding Probe |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl (1S,14S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1163529.png)